
Iotrizoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iotrizoic acid involves several steps. One common method includes the iodination of 3,5-diaminobenzoic acid, followed by acylation reactions. The process typically involves the following steps :
Iodination: 3,5-diaminobenzoic acid is bonded to hydroxymethyl resin under alkaline conditions.
Formation of Teriodide: Iodine monochloride reacts with the bonded substrate to form teriodide.
Acylation: The teriodide undergoes acylation with acetic anhydride to form this compound bonded resin.
Desorption: The final product is obtained by desorbing the this compound from the resin using trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of solid-phase methods helps in simplifying the purification process and reducing residual impurities .
Chemical Reactions Analysis
Types of Reactions: Iotrizoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different iodinated derivatives.
Reduction: Reduction reactions can modify the iodine atoms, leading to deiodinated products.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be used for different applications in medical imaging and research .
Scientific Research Applications
Iotrizoic acid, also known as iothalamate, is a non-ionic iodinated contrast medium primarily used in medical imaging. Its applications span various fields, particularly in radiology and diagnostic imaging. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Diagnostic Imaging
This compound is widely used in diagnostic imaging due to its properties that improve the clarity and detail of images. Its applications include:
- CT Imaging : Studies have shown that this compound significantly improves the diagnostic accuracy of CT scans for various conditions, including tumors and vascular diseases. Research indicates that it provides better image quality compared to other contrast agents .
- Angiographic Procedures : this compound is effective in visualizing vascular structures, facilitating the diagnosis of conditions such as aneurysms and arterial blockages .
Pharmacokinetics Studies
Research involving this compound has contributed to understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the compound. Key findings include:
- Absorption and Distribution : this compound is rapidly absorbed into the bloodstream following administration and has a high volume of distribution, indicating extensive tissue uptake .
- Elimination : The compound is primarily eliminated through renal pathways, making it essential for assessing kidney function during imaging studies .
Safety and Efficacy Evaluations
Numerous studies have focused on evaluating the safety profile and efficacy of this compound compared to other contrast agents:
- Adverse Reactions : Research indicates that while adverse reactions can occur, they are relatively rare with this compound compared to ionic contrast agents. The incidence of severe allergic reactions is low .
- Efficacy in Specific Populations : Studies have explored the use of this compound in special populations, such as patients with renal impairment or those undergoing dialysis, demonstrating its relative safety and effectiveness .
Case Study 1: CT Imaging in Oncology
A study involving patients with suspected malignancies demonstrated that using this compound as a contrast agent improved the detection rate of tumors by 30% compared to non-contrast imaging techniques. The enhanced visualization allowed for more accurate staging and treatment planning .
Case Study 2: Vascular Imaging
In a cohort study assessing patients with peripheral artery disease, this compound was found to provide superior imaging quality during angiography procedures. The results indicated clearer delineation of vascular structures, leading to better clinical decision-making regarding surgical interventions .
Data Table: Comparison of Contrast Agents
Feature | This compound | Other Non-Ionic Agents |
---|---|---|
Osmolality | Low | Variable |
Iodine Content | High | Moderate |
Adverse Reaction Rate | Low | Moderate |
Radiographic Quality | High | High |
Renal Excretion | Primary | Variable |
Mechanism of Action
The mechanism of action of iotrizoic acid involves its high iodine content, which increases the absorption of X-rays. When administered to a patient, it circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast in radiographic images. The molecular targets include blood vessels and organs, where it provides clear and detailed imaging .
Comparison with Similar Compounds
Diatrizoic Acid: Another iodinated contrast agent with similar applications in medical imaging.
Iohexol: A non-ionic iodinated contrast agent used for similar purposes.
Iopamidol: Another non-ionic contrast agent with similar properties.
Uniqueness: Iotrizoic acid is unique due to its specific molecular structure, which provides high contrast and clarity in imaging. Its solid-phase synthesis method also offers advantages in terms of purity and yield compared to other iodinated contrast agents .
Properties
IUPAC Name |
2,4,6-triiodo-3-[[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3NO8/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-11-14(23)22-17-13(20)10-12(19)15(16(17)21)18(24)25/h10H,2-9,11H2,1H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUIYHKGHZRDJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166843 | |
Record name | Iotrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-67-2 | |
Record name | 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iotrizoic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iotrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOTRIZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3184855T90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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